Methyl 2-bromopropionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromopropanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEONLNNWKIPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884159 | |
| Record name | Propanoic acid, 2-bromo-, methyl ester | |
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Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Methyl 2-bromopropionate | |
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CAS No. |
5445-17-0 | |
| Record name | Methyl 2-bromopropanoate | |
| Source | CAS Common Chemistry | |
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| Record name | Propanoic acid, 2-bromo-, methyl ester | |
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| Record name | Methyl 2-bromopropionate | |
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| Record name | Propanoic acid, 2-bromo-, methyl ester | |
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| Record name | Propanoic acid, 2-bromo-, methyl ester | |
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| Record name | Methyl 2-bromopropionate | |
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Advanced Synthetic Methodologies for Methyl 2 Bromopropionate
Refined Chemical Synthesis Approaches
Traditional methods for synthesizing methyl 2-bromopropionate often involve the bromination of propionic acid followed by esterification. smolecule.com However, these methods can be hampered by low yields and the formation of byproducts. Modern approaches focus on optimizing these steps and developing novel catalysts to overcome these limitations.
Optimization of Halogenation and Esterification Processes
The direct bromination of propionic acid, often catalyzed by agents like phosphorus tribromide or red phosphorus, can lead to side reactions. A more refined approach involves the acylation of sulfoxide (B87167) chloride and propionic acid with red phosphorus and dry bromine to produce 2-bromopropionyl chloride. This intermediate is then esterified with anhydrous ethanol (B145695) to yield the final product. google.com This two-step process allows for greater control over the reaction and can improve both yield and purity.
Esterification of 2-bromopropionic acid with methanol (B129727) is another critical step. smolecule.com The use of acid catalysts, such as toluenesulfonic acid, has been shown to significantly improve the efficiency of this reaction. Optimization of reaction parameters, including temperature and reaction time, is crucial for maximizing the yield of this compound. For instance, achieving high yields of the analogous ethyl 2-bromopropionate has been demonstrated at 80°C over 3.5 hours.
Catalyst Development for Enhanced Reaction Efficiency
The development of advanced catalysts is central to improving the synthesis of this compound. For the analogous ethyl 2-bromopropionate, a composite catalyst has been developed that streamlines the bromination and esterification processes. This catalyst, featuring a silica-alumina support impregnated with copper and chromium nitrates and functionalized with terephthalic acid, exhibits both acidic and redox properties. This bifunctionality allows it to effectively catalyze both the bromination of propionic acid and the subsequent esterification, leading to high conversion rates and reduced dibromination byproducts.
In the realm of polymerization, organocatalyzed atom transfer radical polymerization (O-ATRP) has emerged as a powerful technique where this compound often serves as an initiator. nih.govsigmaaldrich.com The development of highly efficient organic photoredox catalysts, such as oxygen-doped anthanthrene, allows for controlled polymerization with very low catalyst loadings. nih.gov These light-mediated processes offer mild reaction conditions and precise control over the polymerization. acs.org
Biocatalytic Synthesis and Enantioselective Production of this compound
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of biocatalytic methods for producing specific stereoisomers of this compound. researchgate.net These enzymatic approaches offer high selectivity under mild conditions. researchgate.net
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the stereospecificity of enzymes, which preferentially catalyze the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer.
Haloalkane dehalogenases have demonstrated excellent enantioselectivity in the kinetic resolution of racemic α-bromoesters like this compound. google.communi.cz For example, the haloalkane dehalogenase DhaA from Rhodococcus rhodochrous exhibits high chiral recognition of this compound (E-value >200), enabling the synthesis of optically pure methyl (S)-lactate through stereoselective hydrolytic dehalogenation. google.com Similarly, the dehalogenase DbjA from Bradyrhizobium japonicum shows a preference for converting the (R)-enantiomer of this compound. muni.czmuni.cz
Lipases are another class of enzymes employed for the resolution of 2-halopropionic acids and their esters. googleapis.com For instance, lipase (B570770) from Candida cylindracea (CCL) can catalyze the aminolysis of racemic ethyl-2-bromopropionate to produce chiral amides with high enantioselectivity. The enantioselectivity of these enzymatic reactions can be influenced by factors such as the choice of solvent and temperature. muni.cz
Below is a table summarizing the kinetic resolution of various racemic substrates by different haloalkane dehalogenases.
| Substrate | Enzyme | E-value |
| This compound | DhaA | >200 |
| ethyl 2-bromopropionate | DhaA | 85 |
| ethyl 2-bromopropionate | DbjA | High |
| methyl 2-bromobutyrate | DbjA | High |
| 2-bromopentane | DbjA | >145 |
Data sourced from multiple studies. google.communi.czmuni.czmuni.cz
Directed Evolution and Enzyme Engineering for Chiral Synthesis
To further enhance the efficiency and selectivity of biocatalysts, researchers are turning to directed evolution and enzyme engineering. These techniques allow for the modification of enzymes to improve their performance for specific reactions. caltech.edu By introducing targeted mutations, the substrate specificity, activity, and enantioselectivity of enzymes can be tailored. muni.cz
For example, directed evolution has been successfully applied to heme proteins to catalyze reactions not typically associated with them. caltech.edu This approach of improving enzyme activity through evolution opens up possibilities for creating novel biocatalysts for the synthesis of chiral molecules like the enantiomers of this compound. While specific examples of directed evolution for this compound synthesis are emerging, the principles have been well-established in improving enzymes for related transformations.
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly being integrated into the synthesis of chemicals to minimize environmental impact. acs.org This involves the use of renewable feedstocks, energy-efficient processes, and the reduction of hazardous waste. acs.orgrsc.org
In the context of this compound synthesis, green chemistry can be applied in several ways:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org This involves minimizing the use of protecting groups and choosing reactions that are inherently more efficient.
Use of Safer Solvents: Replacing traditional volatile organic compounds with greener alternatives like bio-derived solvents (e.g., ethanol, ethyl lactate) or organic carbonates. rsc.orgrsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org The use of photoredox catalysts in O-ATRP, which can be activated by sunlight, is an example of a more energy-efficient approach. nih.gov
Catalysis: Employing catalysts, especially highly selective and recyclable ones like enzymes or well-designed composite catalysts, reduces waste and improves efficiency. rsc.org Biocatalytic processes, in particular, operate under mild conditions in aqueous media, aligning well with green chemistry principles. researchgate.net
The use of this compound as an initiator in single electron transfer living radical polymerization (SET-LRP) also highlights a move towards more sustainable polymer synthesis, with some systems operating in environmentally benign solvents like DMSO or even water. acs.orgresearchgate.net
Solvent-Free and Reduced-Solvent Methodologies
A primary goal in green chemistry is the reduction or complete elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. Consequently, research has focused on developing solvent-free (neat) and reduced-solvent processes, such as using water as a reaction medium.
Solvent-free reactions, where the reaction mixture consists only of reactants and a catalyst, offer significant environmental benefits by eliminating solvent waste and simplifying product purification. researchgate.net While specific high-yield, solvent-free industrial methods for this compound are still under development, related reactions have shown promise under these conditions. For instance, some transformations involving phosphorus reagents have been conducted under solvent-free conditions, although sometimes with lower yields compared to solvent-based systems. sci-hub.se Microwave-assisted organic synthesis is another area where solvent-free reactions are explored, potentially offering a pathway for the neat synthesis of α-bromo esters. jku.at
Reduced-solvent methodologies, particularly those employing water, represent a more immediate and practical approach to greener synthesis. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Research into Atom Transfer Radical Polymerization (ATRP), where this compound is often used as an initiator, has shown that adding water to organic solvents can significantly enhance reaction rates. researchgate.netsigmaaldrich.com This rate enhancement is attributed to the unique solubility and electronic effects of water on the catalyst complex. researchgate.net The development of fully aqueous systems for reactions involving this compound is also an active area of research, particularly in polymer chemistry, which could pave the way for its synthesis in water-based media. rsc.org
| Methodology | Description | Key Advantages | Challenges |
|---|---|---|---|
| Traditional Synthesis | Typically uses organic solvents like THF, methanol, or dichloromethane (B109758) to dissolve reactants and facilitate the reaction. rsc.orgorgsyn.orggoogle.com | - Well-established procedures
| - Generates significant solvent waste
|
| Reduced-Solvent (Aqueous) | Utilizes water as a co-solvent with an organic solvent or as the primary medium. researchgate.net | - Reduced use of volatile organic compounds (VOCs)
| - Poor solubility of some organic reactants
|
| Solvent-Free (Neat) | The reaction is performed without any solvent, often using only the reactants and a catalyst, sometimes with microwave or thermal assistance. researchgate.netjku.at | - Eliminates solvent waste and cost
| - Potential for high viscosity
|
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. fao.org High atom economy is achieved in reactions that generate minimal or no by-products. Waste minimization encompasses a broader set of strategies aimed at reducing the total amount of waste produced, including by-products, solvent waste, and residual catalysts. fao.orgresearchgate.net
An advanced, high-selectivity method combines the HVZ reaction and the esterification into a single process. google.comgoogle.com In this integrated approach, propionic acid is reacted with bromine using red phosphorus as a catalyst to form the α-bromopropionyl bromide intermediate. google.com Without isolating this intermediate, methanol and an acid-binding agent are added directly to the reaction mixture to produce the final product, this compound. google.comgoogle.com This one-pot synthesis significantly reduces reaction steps, which in turn improves the utilization of atoms, minimizes waste, and lowers environmental pollution. google.com Furthermore, using red phosphorus is a waste minimization strategy in itself, as it is more stable and less expensive than the traditionally used phosphorus tribromide. google.comgoogle.com This streamlined process has been shown to achieve very high yields, with some patented methods reporting product purity of over 99% and yields of up to 98.1%. google.com
Another powerful strategy for waste minimization is the use of biocatalysis. researchgate.netseqens.com Enzymes can operate under mild conditions of temperature and pressure and exhibit high chemo-, regio-, and stereoselectivity. researchgate.netseqens.com This high selectivity minimizes the formation of by-products, simplifying purification and reducing waste. seqens.com The application of biocatalysis could lead to highly efficient and clean production routes for chiral esters and related compounds. researchgate.netmdpi.com
| Parameter | Traditional Two-Step Synthesis | One-Pot HVZ-Esterification |
|---|---|---|
| Reaction Steps | 1. HVZ reaction to form 2-bromopropionic acid. 2. Separate esterification of the isolated acid. google.com | Combined HVZ and esterification in a single reactor. google.comgoogle.com |
| Atom Economy | Lower, due to the need to isolate the intermediate, leading to material loss. | Higher, as all atoms are carried through to the final step without intermediate isolation, improving atom utilization. google.com |
| Yield | Generally lower overall yield due to losses during intermediate workup. | Reported yields as high as 97-98%. google.com |
| Waste Generation | Generates more waste from purification steps and use of additional reagents for isolation. | Reduces environmental pollution and wastewater generation by simplifying the process. google.comgoogle.com |
| Catalyst | Often uses phosphorus tribromide (PBr₃), which is hazardous and expensive. google.com | Can effectively use red phosphorus, which is more stable and economical. google.comgoogle.com |
Mechanistic Investigations of Reactions Involving Methyl 2 Bromopropionate
Methyl 2-bromopropionate as an Initiator in Controlled Radical Polymerization
This compound (MBrP) is a widely utilized initiator in the field of controlled radical polymerization, primarily due to its chemical structure which is analogous to the dormant polymer chain end of polyacrylates. acs.org Its main role is to determine the number of growing polymer chains, and for a polymerization to be well-controlled, the initiation process should be fast and quantitative. google.com This ensures that all polymer chains begin to grow simultaneously, leading to polymers with predictable molecular weights and narrow molecular weight distributions. google.com
Atom Transfer Radical Polymerization (ATRP) Mechanisms
Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing well-defined polymers and relies on a reversible halogen atom transfer between a dormant species (like a polymer chain with a halide end-group) and a transition-metal complex. tkk.fi MBrP is an exemplary initiator for ATRP, particularly for acrylate (B77674) monomers. google.comscirp.org The polymerization process is characterized by a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species. This equilibrium keeps the radical concentration low, minimizing irreversible termination reactions. uwb.edu.pl
Cyclic voltammetry has been used to determine the activation rate constant (k_a) for MBrP with the highly active [Cu(TPMANMe2)]2+ catalyst, yielding a value of 1.1 x 106 M-1s-1, confirming the catalyst's high reactivity. mdpi.com In another study using the [CuI(dNbpy)2][Br] catalyst with methyl methacrylate (B99206) in acetonitrile, the rate constants for this compound were determined as k_act = (26 ± 5.9) x 10-3 M-1s-1 and k_deact = (29 ± 7.3) x 106 M-1s-1. mdpi.com
The addition of water to organic solvents has been shown to enhance the rate of ATRP. itu.edu.tr This is attributed to an increase in both k_act and K_ATRP, as water can hamper the stability of the deactivator complex. itu.edu.tr Detailed studies on the effect of water on the reaction between the [CuITPMA]+ complex and MBrP have provided specific kinetic data. itu.edu.tr
Interactive Table: ATRP Kinetic Data for this compound (MBP) with [CuITPMA]+ Catalyst System
| Solvent/Monomer Mixture (v/v) | Water Content (v/v) | k_act (M-1s-1) | K_ATRP |
| CH3CN | 0% | 0.662 | 1.89 x 10-4 |
| CH3CN | 11% | 0.519 | 1.65 x 10-1 |
| CH3CN/MA (50/50) | 0% | 0.681 | 1.27 x 10-5 |
| CH3CN/MA (50/50) | 11% | 0.486 | 8.84 |
| DMF | 0% | 0.708 | 2.84 x 10-1 |
| DMF | 11% | 0.657 | 4.56 |
| DMF/MA (50/50) | 0% | 0.703 | 3.28 x 10-3 |
| DMF/MA (50/50) | 11% | 0.568 | 1.65 x 10-1 |
| DMSO | 0% | 0.692 | 2.08 x 10-1 |
| DMSO | 11% | 0.671 | 9.56 |
| DMSO/MA (50/50) | 0% | 0.672 | 6.40 x 10-2 |
| DMSO/MA (50/50) | 11% | 0.581 | 1.65 x 10-1 |
Data sourced from a study on the effect of water on ATRP kinetics. itu.edu.tr MA denotes methyl acrylate.
The fundamental mechanism of ATRP involves two main pathways: activation and deactivation. uwb.edu.pl
Activation Pathway: The process is initiated by the reaction of the alkyl halide initiator, such as this compound (R-X), with the transition metal complex in its lower oxidation state (e.g., CuI/Ligand). This is an inner-sphere electron transfer process where the halogen atom is transferred from the initiator to the metal complex, generating a radical (R•) and the metal complex in its higher oxidation state (X-CuII/Ligand). uwb.edu.pl
R-X + CuI/L ⇌ R• + X-CuII/L
Deactivation Pathway: The generated radical (R•) can propagate by adding to monomer units. To maintain control and keep the radical concentration low, the propagating radical is rapidly deactivated by reacting with the higher oxidation state metal complex (X-CuII/L). This reverse reaction reforms the dormant polymer chain (Pn-X) and the activator complex (CuI/L). uwb.edu.pl The rate of deactivation must be fast to ensure all chains grow at a similar rate, leading to a narrow molecular weight distribution. researchgate.net
Electron paramagnetic resonance (EPR) spectroscopy has provided direct evidence for these pathways by observing the formation of Cu(II) species from the initial Cu(I) catalyst during the polymerization of methyl acrylate initiated by MBrP. core.ac.uk Studies have also pointed to the possibility of side reactions, such as copper-promoted radical termination, which may be more pronounced for ester-stabilized radicals like those derived from MBrP. icp.ac.ru
The choice of ligand and catalyst is crucial for a successful ATRP, as it modulates the redox potential of the metal center and its solubility. researchgate.net A variety of systems have been successfully employed for polymerizations initiated by this compound.
Bipyridine-based Ligands: 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) complexed with CuBr is a common and effective catalyst for the ATRP of monomers like glycidyl (B131873) acrylate initiated by MBrP, yielding polymers with controlled molecular weights and low polydispersities (Mw/Mn < 1.25). mdpi.com
Amine-based Ligands: Multidentate amine ligands are highly effective. Tris[2-(dimethylamino)ethyl]amine (Me6TREN) has been used as both an activator (with CuBr) and deactivator (with CuBr2) in the ATRP of methyl acrylate initiated by MBrP, allowing for polymerization with very low catalyst concentrations (ppm levels). N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) is another ligand used with CuBr for the synthesis of block copolymers initiated from MBrP.
Advanced Ligand Design: Research into highly active catalysts has led to the development of novel ligand structures. Tripodal heptadentate amine ligands, such as tris[N-(2-pyridylmethyl)-N-methyl-2-aminoethyl]amine (Py3Me3Tren), have been shown to facilitate well-controlled ATRP of methyl acrylate at room temperature. mdpi.com Electrochemical studies of a catalyst with a rigidified ligand cap, [Cu(TPMANMe2)]2+, demonstrated unprecedented catalytic activity and an extremely high activation rate constant with MBrP. mdpi.com
Phosphorus-based Ligands: While nitrogen-based ligands are most common, phosphorus-containing ligands have also been investigated. The polymerization of methyl methacrylate with MBrP as the initiator showed that a CuBr catalyst with a phosphine-phosphinidene (PP) bidentate ligand exhibited controlled polymerization characteristics.
Iron-based Catalysts: While copper is the most common metal, iron-based systems have also been developed. An FeCl2·4H2O(PPh3)2 catalyst system with MBrP as the initiator was used for the ATRP of tert-butyl acrylate. scirp.org
Interactive Table: Catalyst Systems Used with this compound Initiator
| Catalyst Metal | Ligand | Monomer | Notes |
| Copper | 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) | Glycidyl Acrylate | Bulk polymerization with Mw/Mn < 1.25. mdpi.com |
| Copper | Tris[2-(dimethylamino)ethyl]amine (Me6TREN) | Methyl Acrylate | Continuous feeding of activator with ppm catalyst levels. |
| Copper | N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) | n-Butyl Acrylate, 2-trimethylsilyloxyethyl acrylate | Synthesis of di- and triblock copolymers. |
| Copper | Tris(2-pyridylmethyl)amine (TPMA) | Methyl Acrylate | Studied in various solvents to determine kinetic parameters. itu.edu.tr |
| Iron | Tris(triphenylphosphine) (PPh3) | tert-Butyl Acrylate | Polymerization in solution to achieve low polydispersity. scirp.org |
In recent years, organocatalyzed ATRP (O-ATRP) has emerged as a powerful metal-free alternative, using organic photoredox catalysts to mediate the polymerization under mild conditions, often with visible light. In this process, the photocatalyst (PC) absorbs light to reach an excited state (PC*), which then interacts with the initiator.
The mechanism typically follows an oxidative quenching pathway. The excited photocatalyst (PC*) acts as a reductant, transferring a single electron to the alkyl halide initiator, such as this compound. This results in the dissociative reduction of the initiator to form a radical and a halide anion, leaving the photocatalyst in its oxidized radical cation state (PC•+).
PC + hν → PC* PC* + R-X → PC•+ + R• + X-
The deactivation of the propagating polymer radical is then hypothesized to be mediated by the photocatalyst radical cation (PC•+), which regenerates the ground-state photocatalyst and the dormant polymer chain.
Ultrafast transient absorption spectroscopy has been employed to directly observe the mechanistic steps in an O-ATRP system involving an N,N-diaryl dihydrophenazine photocatalyst, MBrP as the initiator, and isoprene (B109036) as the monomer. scirp.org These studies identified the key reactive intermediates and quantified their lifetimes, connecting the properties of the photocatalyst to the rates of the sequential steps in the catalytic cycle. scirp.org Various organic dyes, such as perylene, have been successfully used to catalyze the O-ATRP of methyl methacrylate with MBrP as the initiator under visible light irradiation.
Ligand and Catalyst System Design for ATRP Control
Other Controlled/Living Radical Polymerization Techniques
While this compound is an archetypal initiator for ATRP, its application in other major controlled radical polymerization (CRP) methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Nitroxide-Mediated Polymerization (NMP) is not common. The structures of typical RAFT agents (thiocarbonylthio compounds) and NMP initiators (alkoxyamines) are fundamentally different from the alkyl halide structure of MBrP.
However, MBrP has been incorporated into more complex systems that bridge different polymerization techniques. For instance, dual initiators containing both a site for ATRP (the 2-bromopropionate group) and a site for another mechanism, such as carbocationic polymerization, have been synthesized. An example is 3,3,5-trimethyl-5-chlorohexyl 2-bromopropionate, which was used to first initiate the carbocationic polymerization of isobutylene, followed by the ATRP of methyl acrylate from the bromopropionate end, creating well-defined block copolymers. This demonstrates the utility of the MBrP structure as a reliable initiating moiety for ATRP within a multi-modal polymerization strategy.
This compound in Reformatsky Reactions
The Reformatsky reaction is a cornerstone in organic synthesis for the formation of β-hydroxy esters through the condensation of an α-halo ester with a carbonyl compound, traditionally in the presence of zinc metal. wikipedia.org this compound serves as a key reagent in this reaction, leading to products with significant synthetic utility. The organozinc intermediate, often termed a 'Reformatsky enolate,' is generated by the reaction of this compound with zinc dust. wikipedia.org These enolates are notably less reactive than their lithium or Grignard counterparts, which prevents undesired nucleophilic addition to the ester group. wikipedia.org
Mechanistic Studies of Metal-Mediated Enolate Formation
The generally accepted mechanism for the Reformatsky reaction begins with the oxidative addition of the metal, such as zinc, into the carbon-halogen bond of the α-halo ester. wikipedia.org In the case of this compound, this insertion forms an organozinc compound. This species can then dimerize and rearrange to create two zinc enolates. wikipedia.org The carbonyl compound's oxygen atom coordinates with the zinc, leading to a six-membered chair-like transition state. wikipedia.org A subsequent rearrangement results in the formation of a new carbon-carbon bond and the transfer of zinc to the carbonyl oxygen. wikipedia.org The final β-hydroxy ester is produced after an acidic workup removes the zinc salts. wikipedia.org
The structure of the Reformatsky reagent has been a subject of investigation. X-ray crystallographic studies of the reagent derived from ethyl bromoacetate (B1195939) and tert-butyl bromoacetate have shown that they exist as cyclic eight-membered dimers in the solid state. wikipedia.org These structures feature zinc atoms that are simultaneously bonded to both oxygen and carbon, classifying them as "organometallic" in nature, which is a distinction from lithium and boron enolates where the metal is exclusively bonded to oxygen. wikipedia.org
Stereochemical Control and Diastereoselectivity in Reformatsky Adduct Formation
Achieving stereochemical control in the Reformatsky reaction is a significant area of research. The diastereoselectivity of the addition of the Reformatsky reagent derived from this compound to aldehydes and ketones can be influenced by various factors, including the reaction conditions and the nature of the substrates. researchgate.net For instance, the reaction of benzaldehyde (B42025) with ethyl 2-bromopropanoate (B1255678) in the presence of indium resulted in a diastereomeric ratio of 2.5:1. scispace.com
The stereoselective Reformatsky reaction has been explored using chiral auxiliaries or enantioselective protocols with chiral ligands. researchgate.net However, achieving high levels of enantio- and diastereoselectivity can be challenging. researchgate.net In some cases, the use of specific metals or additives can influence the stereochemical outcome. For example, indium-mediated reactions have been shown to afford β-hydroxy esters with varying degrees of diastereoselectivity. researchgate.netnih.gov The reaction of allyl α-bromopropionate derivatives under indium mediation has been studied, with most reactions yielding the rearranged products, though often with poor diastereoselectivity. nih.gov
| Reactant 1 | Reactant 2 | Metal/Mediator | Diastereomeric Ratio (dr) | Reference |
| Benzaldehyde | Ethyl 2-bromopropanoate | Indium | 2.5:1 | scispace.com |
| Allyl α-bromopropionates | - | Indium | Poor | nih.gov |
Samarium-Promoted Reformatsky Reactions
Samarium and its compounds, particularly samarium(II) iodide (SmI₂), have emerged as powerful reagents in organic synthesis, including in Reformatsky-type reactions. chemistry-chemists.comacs.org SmI₂ can be prepared by reacting samarium powder with 1,2-diiodoethane (B146647) in THF. chemistry-chemists.com The resulting deep blue-green solution is a potent reducing agent. chemistry-chemists.com
The first SmI₂-mediated Reformatsky reaction was reported in 1980, involving the coupling of ethyl α-bromopropionate with cyclohexanone. chemistry-chemists.com Samarium-promoted reactions of this compound have also been investigated. For example, the reaction of an azetidin-2-one (B1220530) derivative with a samarium reagent prepared from metallic samarium, catalytic iodine, and this compound in THF has been described. juniperpublishers.comdntb.gov.ua In these reactions, the samarium reagent is generated first, and then the carbonyl compound is added. juniperpublishers.com The use of SmI₂ can offer advantages in terms of reactivity and selectivity. acs.org For instance, SmI₂-mediated Reformatsky-type reactions of chiral 3-bromoacetyl-2-oxazolidinones with aldehydes have shown good results. acs.org The behavior of SmI₂ can be modified by using co-solvents or additives. chemistry-chemists.com
Indium-Mediated Reformatsky Reactions
Indium has gained popularity as a mediator for Reformatsky reactions due to its high reactivity, low toxicity, and ease of handling. scispace.comkoreascience.kr Indium readily reacts with α-halo esters, including this compound, to facilitate Reformatsky-type reactions. researchgate.netnih.gov These reactions can often be carried out under mild conditions, and even in the presence of acidic protons, as demonstrated by the successful reaction of 2- or 3-hydroxybenzaldehyde (B18108) with ethyl bromoacetate. scispace.comkoreascience.kr
Indium-mediated reactions of ethyl 2-bromopropanoate and ethyl 2-bromo-2-methylpropanoate (B8525525) with aldehydes have been shown to produce the corresponding β-hydroxy esters in good yields. scispace.comkoreascience.kr The use of sonication can further enhance the reaction efficiency. scispace.com Mechanistically, it is proposed that indium(I) species, generated in situ from a mixture of indium and indium(III) chloride, react with the α-bromo ester to form an α-indium(III) or α-indium(I) intermediate. researchgate.net This intermediate can then transform into an indium enolate, which subsequently reacts with the carbonyl compound. researchgate.net
Nucleophilic Substitution Reactions of this compound
This compound, as an α-bromo ester, is susceptible to nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The reaction pathway, either Sₙ1 or Sₙ2, is influenced by several factors including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. youtube.comkahedu.edu.in
Sₙ1 and Sₙ2 Reaction Pathways
The Sₙ2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. youtube.commasterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry at the chiral center. masterorganicchemistry.com The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.commasterorganicchemistry.com Sₙ2 reactions are favored for less sterically hindered substrates, such as methyl and primary alkyl halides. youtube.commasterorganicchemistry.com For this compound, which is a secondary alkyl halide, the Sₙ2 pathway is possible but may be slower than for a primary halide due to increased steric hindrance. An intramolecular Sₙ2 reaction of (2R)-2-bromopropanoate can lead to the formation of the corresponding α-lactone. chemthes.com
The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. youtube.com The nucleophile then attacks the carbocation in the second step. youtube.com Because the carbocation is planar, the nucleophile can attack from either side, leading to a racemic or nearly racemic mixture of products if the starting material is chiral. youtube.com The rate of an Sₙ1 reaction depends only on the concentration of the substrate. youtube.com Sₙ1 reactions are favored for substrates that can form stable carbocations, such as tertiary alkyl halides, and are promoted by polar protic solvents. youtube.com The secondary carbocation that would be formed from this compound is less stable than a tertiary carbocation, but Sₙ1 reactions can still occur, particularly under conditions that favor carbocation formation.
The choice between the Sₙ1 and Sₙ2 pathway for this compound depends on the specific reaction conditions. Strong, unhindered nucleophiles and polar aprotic solvents will favor the Sₙ2 mechanism, while weak nucleophiles and polar protic solvents will favor the Sₙ1 mechanism.
| Reaction Pathway | Mechanism | Stereochemistry | Rate Law | Favored Substrates |
| Sₙ2 | One-step, concerted | Inversion | Rate = k[Substrate][Nucleophile] | Methyl > Primary > Secondary |
| Sₙ1 | Two-step, carbocation intermediate | Racemization | Rate = k[Substrate] | Tertiary > Secondary |
Solvent Effects on Reaction Rates and Selectivity
In copper-catalyzed ATRP, where this compound often serves as an initiator, solvent polarity has a significant impact on the polymerization equilibrium. researchgate.net Studies have shown that polar solvents can accelerate polymerization rates. cmu.edu For instance, the activation rate constant (k_act) for the reaction between this compound and a copper(I) catalyst ([CuITPMA]+) varies significantly across different organic solvents. unipd.itresearchgate.net Generally, more polar solvents lead to higher activation rate constants and larger ATRP equilibrium constants (K_ATRP). researchgate.net This is attributed to the better solvation and stabilization of the more polar transition states and the resulting oxidized copper(II) complex by polar solvents.
The addition of water to organic solvents has been observed to enhance the rate of ATRP. unipd.it A detailed study on the reaction between [CuITPMA]+ and this compound (MBP) in various solvents demonstrated that the addition of approximately 11% (v/v) water increased both the activation rate constant (k_act) and the equilibrium constant (K_ATRP). unipd.it This rate enhancement is partly explained by water hampering the stability of the deactivator complex, [BrCuIITPMA]+. unipd.it In 50/50 (v/v) solvent/methyl acrylate (MA) mixtures, the addition of water increased K_ATRP by a factor of 2–3. unipd.it
The table below, compiled from electrochemical studies, illustrates the effect of different solvents and the addition of water on the activation rate constant (k_act) and the ATRP equilibrium constant (K_ATRP) for the reaction of this compound. unipd.it
In the realm of organocatalyzed ATRP (O-ATRP), solvent polarity also exerts significant control. For phenoxazine-based photocatalysts, employing less polar solvents like tetrahydrofuran (B95107) or toluene (B28343) can lead to uncontrolled polymerizations. nih.gov The choice of solvent can alter the photophysical properties of the catalyst; for instance, N-alkyl phenoxazine (B87303) catalysts exhibit solvatochromism, with more red-shifted emission in increasingly polar solvents, indicating stabilization of the charge-separated excited state. nih.gov Ultrafast spectroscopic studies on O-ATRP initiation with N,N-diaryl-5,10-dihydrophenazine photocatalysts confirmed that dissociative bimolecular electron transfer to this compound occurs in various solvents, including dichloromethane (B109758), toluene, and dimethylformamide. nih.govacs.org
Other Significant Reaction Pathways and Transformations
Beyond its role in polymerization, this compound participates in a variety of other mechanistically distinct transformations.
Nucleophilic Substitution Reactions As a typical alkyl halide, this compound readily undergoes nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile. smolecule.com These reactions can proceed via an intermolecular S_N2 mechanism, which involves a backside attack by the nucleophile. askfilo.com
Organometallic Reactions (Reformatsky Reaction) this compound is a common substrate in the Reformatsky reaction, which involves the formation of an organozinc enolate. vaia.com This reagent is prepared by treating the α-bromo ester with metallic zinc. vaia.com The resulting organozinc compound is less reactive than a Grignard reagent and adds selectively to the carbonyl group of aldehydes or ketones to form β-hydroxy esters. vaia.com For example, propanal reacts with the Reformatsky reagent from this compound to produce methyl 3-hydroxy-2-methylpentanoate. vaia.com
Samarium(II) iodide (SmI₂) or metallic samarium can also promote Reformatsky-type reactions. juniperpublishers.comacs.org The reaction of this compound with samarium and a catalytic amount of iodine in THF generates a samarium enolate. juniperpublishers.com This enolate can then react with various electrophiles, such as azetidin-2-ones, in approaches to synthesizing carbapenem (B1253116) analogues. juniperpublishers.com
Photoredox Catalysis In the absence of metals, this compound can be activated via photoredox catalysis using organic dyes. researchgate.net This process is central to Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP). nih.govacs.org The mechanism involves the photoexcitation of an organocatalyst, such as an N,N-diaryl dihydrophenazine, to its excited state. nih.govresearchgate.net This excited photocatalyst is a potent enough reducing agent to donate an electron to this compound. acs.org This results in a dissociative photoinduced electron transfer (PET), which cleaves the carbon-bromine bond to generate the photocatalyst radical cation and the debrominated radical fragment (the methyl 2-propionate radical), which can then initiate polymerization. nih.govacs.org Ultrafast time-resolved spectroscopy has been used to directly observe these transient intermediates, confirming that the electron transfer can occur from the short-lived excited singlet state of the photocatalyst. nih.govacs.org
Stereochemical Aspects and Chiral Applications of Methyl 2 Bromopropionate
Enantioselective Transformations Initiated by Methyl 2-bromopropionate
The enantiomers of this compound are key starting materials for synthesizing optically pure compounds. One notable application is in the synthesis of chiral pesticides and medicines with high biological activities. nih.gov The enantiomeric purity of these products is often determined through enantioseparation techniques, highlighting the importance of the stereochemistry of the initial this compound. nih.gov
Enzymatic kinetic resolution has proven to be a powerful tool for the enantioselective transformation of racemic this compound. Haloalkane dehalogenases, such as DhaA from Rhodococcus rhodochrous, exhibit high enantioselectivity in the hydrolytic dehalogenation of this compound. google.com This enzymatic process can yield optically pure (S)-methyl lactate (B86563) with an enantiomeric excess greater than 99.9%. google.com The enzyme preferentially converts one enantiomer, leaving the other unreacted and thus achieving a kinetic resolution. Specifically, the haloalkane dehalogenase DhaA demonstrates a high degree of chiral recognition with an E-value (enantiomeric ratio) over 200 for this compound. google.communi.cz Similarly, the haloalkane dehalogenase DbjA also shows excellent enantioselectivity (E-value >200) for this substrate. muni.cz
The following table summarizes the enantioselectivity of different haloalkane dehalogenases in the kinetic resolution of this compound.
| Enzyme | Origin | E-value | Preferred Enantiomer Converted |
| DhaA | Rhodococcus rhodochrous | >200 | (R) |
| LinB | Sphingobium japonicum | 52 | (R) |
| DbjA | Bradyrhizobium japonicum | >200 | (R) |
Data sourced from multiple studies. google.communi.cz
Diastereoselective Reactions Involving this compound
This compound is a valuable reagent in diastereoselective reactions, where its stereocenter influences the formation of new stereocenters in the product. A classic example is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. The reaction of 2-phenylpropanal (B145474) with methyl α-bromopropionate yields diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates. oup.com The ratio of the resulting diastereomers is influenced by the reaction conditions and the stereochemistry of the reactants. oup.com
Another significant application is in the stereospecific alkylation of malonic esters. For instance, the reaction of (-)-(S)-methyl 2-bromopropionate with dibenzyl ethylmalonate proceeds with Walden inversion to produce (+)-(2R,3S)-2-ethyl-3-methylsuccinic acid and its diastereoisomer. researchgate.net This stereospecificity is crucial for the synthesis of complex molecules with defined stereochemistry.
In a different approach, chiral nonracemic α-bromo-α'-sulfinyl ketones, prepared from this compound, undergo Reformatsky-type reactions with aldehydes in the presence of samarium(II) iodide to produce adducts with excellent syn diastereoselectivity. acs.org Further reduction of these adducts can lead to either anti- or syn-2-methyl-1,3-diols, which are important structural motifs in many biologically active compounds. acs.org The diastereoselectivity of these reactions can be fine-tuned by adjusting reaction conditions and the steric hindrance of substituents. acs.org
The coupling of L-phenylalanine methyl ester with racemic this compound can produce diastereomers of dimethyl 3-phenyl-2,2'-iminodipropionate. tandfonline.com The stereochemical outcome of this reaction is dependent on the reaction conditions, with different methods yielding varying ratios of the (2S, 2'S) and (2S, 2'R) diastereomers. tandfonline.com
Chiral Resolution Techniques for this compound and its Derivatives
The separation of enantiomers of this compound and its derivatives is essential for obtaining chirally pure compounds for various applications. Both chromatographic and enzymatic methods are widely employed for this purpose.
Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the enantioseparation of this compound. Cyclodextrin (B1172386) derivatives are commonly used as chiral stationary phases (CSPs) in GC columns. nih.govgcms.cz The enantiomers of this compound can be baseline separated using columns coated with specific cyclodextrin derivatives, such as 2,3,6-tri-O-methyl-β-cyclodextrin. nih.gov The effectiveness of the separation depends on the type of cyclodextrin derivative used. nih.gov For instance, while some cyclodextrins provide excellent separation, others may only achieve partial or no separation of the enantiomers. nih.gov
The table below illustrates the resolution (Rs) of this compound enantiomers on different cyclodextrin-based GC columns.
| Chiral Stationary Phase | Resolution (Rs) | Reference |
| 2,3,6-tri-O-methyl-β-CD | Baseline Separation | nih.gov |
| 2,3-di-O-allyl-6-O-acyl-β-CDs | Good Separation | researchgate.net |
| β-DEX 120 | Baseline Separation | gcms.cz |
Chiral HPLC is another effective method, particularly for the derivatives of this compound, such as 2-aryloxypropionic acids, which are synthesized using this compound. irb.hr
As previously mentioned in the context of enantioselective transformations, enzymatic kinetic resolution is a highly effective method for resolving racemic this compound. Lipases and esterases are also employed for this purpose, although the small structural difference between the enantiomers can make this challenging. acs.orgresearchgate.net Haloalkane dehalogenases, however, have demonstrated remarkable success. google.communi.cz The enzyme DhaA, for example, can be used to produce optically pure methyl (S)-lactate from racemic this compound through stereoselective hydrolytic dehalogenation. google.com This process achieves a high enantiomeric excess by selectively converting one enantiomer. google.com Research has also focused on suppressing side reactions during enzymatic catalysis to improve the conversion rate and enantiomeric excess. acs.org
Chromatographic Separation Methods (e.g., Chiral GC, HPLC)
Application of this compound as a Chiral Auxiliary or Probe
Beyond its role as a synthetic intermediate, this compound can be used to create chiral auxiliaries. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. While this compound itself is not typically used directly as a complex chiral auxiliary, it is a precursor for synthesizing molecules that act as such. For example, it can be used to prepare chiral α-bromo-α'-sulfinyl ketones, which then direct the diastereoselectivity of subsequent reactions. acs.org
This compound and its derivatives also serve as chiral probes to evaluate the enantioseparation capabilities of new chiral stationary phases in chromatography. researchgate.net The separation of its enantiomers provides a benchmark for the performance of a given chiral column. researchgate.net
Advanced Spectroscopic and Computational Chemistry Studies of Methyl 2 Bromopropionate
Elucidation of Reaction Mechanisms via Ultrafast Time-Resolved Spectroscopy
Ultrafast time-resolved spectroscopy has been instrumental in providing direct mechanistic insights into complex chemical reactions involving Methyl 2-bromopropionate, particularly in the realm of photoredox catalysis. acs.org Techniques such as transient vibrational absorption spectroscopy (TVAS) and transient electronic absorption spectroscopy (TEAS) allow for the real-time observation of short-lived intermediates on timescales ranging from femtoseconds to microseconds. aip.orgrsc.org
A significant application has been the study of organocatalyzed atom-transfer radical polymerization (O-ATRP), where this compound (MBP) is a common radical initiator. nih.govresearchgate.net In these reactions, a photocatalyst (PC), often an N,N-diaryl-5,10-dihydrophenazine derivative, absorbs light and enters an excited state. acs.orgsemanticscholar.org Ultrafast spectroscopy has demonstrated that a dissociative bimolecular photoinduced electron transfer (PET) occurs from the first excited singlet state (S₁) of the photocatalyst to MBP. acs.org This process generates the photocatalyst radical cation (PC•+), a bromide ion (Br⁻), and the key reactive species, the methyl 2-propionate radical (MP•). aip.orgsemanticscholar.org
These transient species can be tracked in real-time. For instance, in studies using a N,N-diaryl dihydrophenazine photocatalyst, the formation of the MP• radical is identified by a characteristic carbonyl-stretching absorption band around 1660 cm⁻¹ in TVAS experiments. aip.orgsemanticscholar.org This band is shifted from the parent MBP carbonyl stretch due to the influence of the adjacent radical center. semanticscholar.org The kinetics of the appearance of this MP• radical signal directly correlate with the decay of the excited state photocatalyst signal, providing a clear picture of the electron transfer event. aip.org
These studies have challenged previously proposed mechanisms by showing that the short-lived singlet excited state, rather than a longer-lived triplet state, is responsible for initiating the polymerization. acs.org The direct observation of these intermediates and the measurement of their formation and decay rates across different solvents like dichloromethane (B109758), toluene (B28343), and dimethylformamide have provided a comprehensive understanding of the initiation steps in O-ATRP. acs.orgrsc.org
| Transient Species | Spectroscopic Technique | Key Observation | Timescale |
| Photocatalyst Excited Singlet State (PC*(S₁)) | TVAS / TEAS | Decay of excited-state absorption and ground-state recovery. | Picoseconds to nanoseconds. aip.org |
| Photocatalyst Radical Cation (PC•+) | TVAS / TEAS | Growth of characteristic absorption bands. | Forms on picosecond timescale. aip.org |
| Methyl 2-propionate Radical (MP•) | TVAS | Growth of a new carbonyl stretch band (~1660 cm⁻¹). aip.orgsemanticscholar.org | Forms on picosecond timescale. semanticscholar.org |
Quantum Chemical Calculations on this compound Reactivity
Quantum chemical calculations offer a complementary approach to experimental studies, providing detailed information about the electronic structure, energetics, and geometries of reactants, transition states, and products that are often inaccessible through measurement alone.
Density Functional Theory (DFT) Studies of Transition States and Intermediates
Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms. By modeling the potential energy surface, researchers can identify and characterize the structures of transition states and intermediates. For reactions involving this compound, DFT calculations can elucidate the pathways of nucleophilic substitution (S_N2) reactions or radical addition processes. sciforum.net
In the context of O-ATRP, DFT calculations have been employed to assess the energetics of photocatalyst excited states. nih.gov For example, calculations at the uM06/6–311+G(d,p) level of theory have been used to estimate singlet and triplet excited state reduction potentials, confirming their capacity to reduce initiators like this compound. nih.gov Furthermore, DFT can predict the charge distribution in transient species. Electrostatic potential (ESP)-mapped electron density diagrams can reveal how electron density shifts from a photocatalyst to an initiator during the electron transfer event. nih.gov
While specific DFT studies detailing the transition states of simple S_N2 reactions of this compound are not extensively documented in isolation, the principles are well-established. Such calculations would involve locating the transition state structure for the backside attack of a nucleophile, characterized by an elongated C-Br bond and a partially formed bond to the incoming nucleophile. sciforum.net The calculated activation energy barrier for this transition state provides a quantitative measure of the reaction's feasibility.
Prediction of Kinetic Isotope Effects
Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, revealing information about bond-breaking and bond-forming steps in the rate-determining step. faccts.de Computational chemistry allows for the prediction of KIEs by calculating the vibrational frequencies of isotopically labeled reactants and transition states. numberanalytics.com The change in zero-point vibrational energy (ZPVE) upon isotopic substitution (e.g., replacing ¹²C with ¹³C or ¹H with ²H) is the primary origin of the KIE. faccts.de
Conformational Analysis and Steric Effects
The three-dimensional structure and conformational preferences of this compound influence its reactivity. The bulky bromine atom and the methyl ester group create steric hindrance that can affect the approach of nucleophiles or the stability of different rotamers. Computational methods are well-suited to explore the conformational landscape of such molecules.
Studies on analogous chiral 2-halopropionic acids and their esters using DFT and molecular dynamics simulations reveal important conformational details. cas.cz For this compound, rotation around the C-C bond of the propionate (B1217596) backbone leads to different staggered conformations. The relative energies of these conformers determine their population at a given temperature. The steric bulk of the neopentyl group in related esters has been shown to significantly slow the kinetics of S_N2 reactions by impeding nucleophilic attack. A similar, albeit less pronounced, steric effect is expected from the methyl group in this compound. Computational analysis can quantify these steric interactions and predict the most stable ground-state conformations, which are the starting points for most reaction pathways.
NMR Spectroscopy for Mechanistic Insights and Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules and for gaining mechanistic insights by analyzing reaction products.
For this compound itself, ¹H and ¹³C NMR spectra provide unambiguous structural confirmation. The ¹H NMR spectrum typically shows a doublet for the C3 methyl protons, a quartet for the C2 methine proton, and a singlet for the ester methyl protons, with coupling between the C2 and C3 protons.
| Nucleus | Assignment | Chemical Shift (ppm) (Typical, in CDCl₃) | Multiplicity |
| ¹H | CH₃ (C3) | ~1.83 | Doublet |
| CH (C2) | ~4.40 | Quartet | |
| OCH₃ | ~3.79 | Singlet | |
| ¹³C | CH₃ (C3) | ~21.5 | - |
| CH (C2) | ~40.0 | - | |
| C=O | ~170.0 | - | |
| OCH₃ | ~53.5 | - |
(Note: Exact chemical shifts can vary depending on solvent and spectrometer frequency.)
In the context of reaction mechanisms, NMR is crucial for analyzing the products of reactions involving this compound. In the field of polymer chemistry, ATRP initiated by this compound is used to synthesize various polymers, such as poly(methyl acrylate) and poly(methyl methacrylate). researchgate.net ¹H NMR spectroscopy is used to determine the composition of the resulting copolymers by integrating the signals corresponding to the different monomer units. researchgate.net This information is vital for calculating monomer reactivity ratios, which is a key parameter for understanding the polymerization mechanism. Furthermore, detailed analysis of ¹H and ¹³C NMR spectra can provide information on the tacticity (stereochemistry) of the polymer chains, offering deeper insights into the stereocontrol of the propagation step.
Applications of Methyl 2 Bromopropionate in Advanced Materials and Specialized Organic Syntheses
Polymer Synthesis and Engineering with Methyl 2-bromopropionate Initiators
This compound (MBrP), often abbreviated as MBP, is widely employed as an initiator in controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. acs.org The effectiveness of MBrP as an initiator is due to the 2-bromopropionate group, which can be easily introduced and activated to generate radical species in a controlled manner. cmu.edu
Synthesis of Block Copolymers
Block copolymers, which consist of two or more distinct polymer chains linked together, are a significant class of materials synthesized using MBrP. In this context, MBrP can be used either as a direct initiator for the first block or as part of a larger "macroinitiator" to grow subsequent blocks.
Research has demonstrated the successful synthesis of styrene-acrylonitrile (SAN) copolymers using MBrP as a low-molecular-weight initiator. acs.org This allows for precise control over the polymerization process before progressing to more complex macroinitiators. acs.org Similarly, amphiphilic block copolymers have been created by polymerizing n-butyl acrylate (B77674) and a protected form of 2-hydroxyethyl acrylate with MBrP as the initiator and a copper-based catalyst system. capes.gov.br
In more complex systems, poly(oxyethylene) (POE) chains terminated with 2-bromopropionate groups serve as macroinitiators for the ATRP of tert-butyl acrylate (tBA). cmu.edu This method yields ABA triblock copolymers, where the central 'B' block is POE and the outer 'A' blocks are poly(tert-butyl acrylate). cmu.edu This approach combines different polymerization mechanisms to create novel materials. cmu.edu
Table 1: Examples of Block Copolymer Synthesis Using this compound (or related macroinitiators)
| Initiator System | Monomer(s) | Catalyst System | Resulting Copolymer | Reference(s) |
|---|---|---|---|---|
| This compound | Styrene, Acrylonitrile | CuBr/bpy | Poly(styrene-co-acrylonitrile) | acs.org |
| This compound | n-Butyl acrylate, 2-trimethylsilyloxyethyl acrylate | CuIBr/PMDETA | Poly(n-butyl acrylate)-b-poly(2-hydroxyethyl acrylate) | capes.gov.br |
| Poly(oxyethylene) bis(2-bromopropionate) | tert-Butyl acrylate | CuBr/PMDETA | Poly(tert-butyl acrylate)-b-poly(oxyethylene)-b-poly(tert-butyl acrylate) | cmu.edu |
| Poly(n-butyl methacrylate) (from MBrP) | tert-Butyl acrylate | FeCl₂·4H₂O/(PPh₃)₂ | Poly(n-butyl methacrylate)-b-poly(tert-butyl acrylate) | tkk.fi |
Grafting from Surfaces: Polymer Brushes
Polymer brushes are assemblies of polymer chains densely tethered to a surface. This compound plays a key role in the "grafting from" approach, where these brushes are grown directly from initiator sites immobilized on a substrate. MBrP is often added as a free or "sacrificial" initiator in the solution. nih.govresearchgate.net This allows for better control over the polymerization on the surface and provides an easy way to monitor the reaction kinetics, as the molecular weight of the free polymer in solution corresponds to that of the grafted chains. nih.govacs.org
This technique has been effectively used to grow polymer brushes on various substrates:
Single-Walled Carbon Nanotubes (SWNTs): Polymer brushes of poly(n-butyl methacrylate) (PnBMA) and polystyrene have been grafted from SWNTs. nih.govacs.orgresearchgate.net In these syntheses, carboxylic acid groups on the SWNTs are first functionalized to create ATRP initiator sites, and MBrP is added as a free initiator to the polymerization mixture. nih.govacs.org This process helps to break up bundles of SWNTs into individual tubes. nih.gov
Silica (B1680970) Nanoparticles (Si-NP): Poly(methacrylic acid) and poly(tert-butyl methacrylate) brushes have been grown from the surface of silica nanoparticles. researchgate.netmdpi.com A free sacrificial initiator like this compound is used to mediate the reaction kinetics and control the molecular weight of the grafted polymer brushes. researchgate.netmdpi.com
Table 2: Use of this compound in Polymer Brush Synthesis
| Substrate | Grafted Polymer | Role of this compound | Key Finding | Reference(s) |
|---|---|---|---|---|
| Single-Walled Carbon Nanotubes (SWNT) | Poly(n-butyl methacrylate) | Free initiator to control brush growth and monitor kinetics | Resulting functionalized SWNTs show enhanced solubility | nih.govacs.org |
| Single-Walled Carbon Nanotubes (SWNT) | Polystyrene | Free initiator to control chain propagation on the surface | The amount of grafted polymer increases linearly with the molecular weight of the free polymer | acs.orgresearchgate.net |
| Silica Nanoparticles (Si-NP) | Poly(methacrylic acid) | Free sacrificial initiator to mediate reaction kinetics | Allows for the creation of stable, decorated nanoparticles for bioconjugation | researchgate.netmdpi.com |
Fabrication of Complex Polymer Architectures (e.g., Star, Hyperbranched Polymers)
Beyond linear chains and surface grafts, MBrP is integral to creating more complex, non-linear polymer architectures.
Star Polymers: These polymers consist of multiple linear chains ("arms") linked to a central core. One common method, the "arms first" approach, involves synthesizing linear polymer arms which are then attached to a core. MBrP can be used as the initiator to create these linear arms. For instance, poly(tert-butyl acrylate) star polymers have been synthesized by first polymerizing tBA using MBrP as an initiator to form the arms, which are then coupled together. cmu.edu In other approaches, derivatives of MBrP, such as 2-hydroxyethyl 2'-methyl-2'-bromopropionate, act as multifunctional initiators capable of initiating both Ring-Opening Polymerization (ROP) and ATRP to create complex star structures with degradable components. nih.govacs.orgmdpi.com
Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules. They can be synthesized via the self-condensing vinyl polymerization (SCVP) of "inimers" (molecules that are both initiator and monomer). cmu.edu The kinetics and mechanism of such polymerizations have been studied using this compound as a model compound for the initiating part of the inimer. cmu.edu Additionally, hyperbranched polymers have been synthesized through radical addition-coupling polymerization of tribromide compounds like trimethylolpropane (B17298) tris(2-bromopropionate) with other reagents. researchgate.netresearchgate.net
Table 3: this compound in Complex Polymer Architectures
| Architecture Type | Monomer(s) / Reagents | Role of this compound or Derivative | Method | Reference(s) |
|---|---|---|---|---|
| Star Polymer | tert-Butyl Acrylate | Initiator for linear macroinitiator "arms" | ATRP ("Arms First") | cmu.edu |
| Star Polymer (degradable) | ε-caprolactone, various methacrylates | As part of a multifunctional initiator (2-hydroxyethyl 2'-methyl-2'-bromopropionate) | ROP and ATRP | acs.orgmdpi.com |
| Hyperbranched Polymer | 2-((2-bromopropionyl)oxy)ethyl acrylate (inimer) | Model compound for the initiating moiety | Self-Condensing Vinyl Polymerization (SCVP) via ATRP | cmu.edu |
| Hyperbranched Polymer | Trimethylolpropane tris(2-bromopropionate), 2-methyl-2-nitrosopropane | Core component of the A3 monomer | Radical Addition-Coupling Polymerization (RACP) | researchgate.netresearchgate.net |
Water-Soluble Polymer Drag Reducing Agents
Drag reducing agents (DRAs) are polymer additives that significantly reduce frictional pressure loss in turbulent fluid flow. Research into efficient, water-soluble DRAs has involved the creation of star polymers, where MBrP serves as a model initiator. In a study focused on creating star polymers of poly(tert-butyl acrylate) for drag reduction applications, a linear analogue was first synthesized using MBrP as the initiator for comparison. worktribe.com The poly(tert-butyl acrylate) is a precursor that can be hydrolyzed to the water-soluble poly(acrylic acid), which exhibits drag-reducing properties. The study found that star-shaped polymers demonstrated superior mechanical stability compared to their linear counterparts initiated by MBrP. worktribe.com
Synthesis of Pharmaceutical Intermediates Utilizing this compound
The reactivity of this compound also makes it a valuable intermediate in organic synthesis, particularly for producing active pharmaceutical ingredients (APIs). guidechem.comchengyuanchem.com Its role often involves introducing a propionate (B1217596) moiety to a larger molecule via nucleophilic substitution.
Poly(ADP-Ribose) Polymerase Inhibitors
Poly(ADP-ribose) polymerase (PARP) is an enzyme crucial for DNA repair. Inhibitors of PARP are a class of targeted cancer therapies that have shown significant promise, especially for cancers with specific genetic mutations. chemicalbook.com this compound is used as a reagent in the synthesis of certain PARP inhibitors. pharmaffiliates.com Specifically, it is utilized in the synthesis of PARP inhibitors that are derived from a benzoxazin-3-one (B8392483) scaffold. pharmaffiliates.com In a related synthetic pathway for a multi-kinase inhibitor, this compound was used to alkylate an amine precursor, demonstrating the type of reaction where it serves as a key building block. nih.gov
5-HT2C Antagonists
This compound serves as a crucial starting material in the synthesis of certain serotonin (B10506) 5-HT2C receptor antagonists. pharmaffiliates.comimpurity.com These compounds are of interest in medicinal chemistry for their potential therapeutic effects. In one synthetic pathway, this compound is used to alkylate a phenolic precursor. For instance, 4-(benzyloxy)-2-nitrophenol (B132044) can be alkylated with methyl 2-bromopropanoate (B1255678) to form an ether linkage, a key step in constructing more complex heterocyclic systems that form the core of the antagonist. acs.org This initial reaction sets the stage for subsequent transformations, such as reduction of the nitro group and cyclization, to build the final drug scaffold. acs.org The design and synthesis of these fused heterotricyclic templates have led to selective 5-HT2C receptor antagonists. nih.gov
Table 1: Synthesis of a 5-HT2C Antagonist Intermediate
| Starting Material | Reagent | Conditions | Product | Source |
|---|---|---|---|---|
| 4-(benzyloxy)-2-nitrophenol | Methyl 2-bromopropanoate | Not specified in source | Derivative 22 (ether-linked intermediate) | acs.org |
Chiral Fluorinated Ester Derivatives
The synthesis of chiral fluorinated esters is an area of significant interest, particularly for creating agrochemicals and pharmaceuticals with enhanced metabolic stability. google.com this compound is a direct precursor to the corresponding fluorinated analogue, methyl 2-fluoropropionate. The conversion can be achieved through a nucleophilic substitution reaction where the bromine atom, a good leaving group, is displaced by a fluoride (B91410) ion. While specific conditions for this direct conversion are not detailed in the provided sources, the comparison between this compound and methyl 2-fluoropropionate highlights the former's role as a common starting point due to the greater leaving-group ability of bromide compared to chloride. The synthesis of chiral 2-fluoropropionates is noted as important for the preparation of certain herbicides. google.com
Table 2: Comparison of Related 2-Substituted Propionate Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Source |
|---|---|---|---|---|
| This compound | C₄H₇BrO₂ | 167.00 | Excellent leaving-group ability | |
| (R)-Methyl 2-fluoropropionate | C₄H₇FO₂ | 106.10 | Chiral fluorinated building block | |
| Methyl 2-chloropropionate | C₄H₇ClO₂ | 122.55 | Higher reactivity in SN2 reactions than fluoride |
Carbapenems Analogues
This compound plays a role in the synthesis of analogues of carbapenems, a class of potent β-lactam antibiotics. nih.govgoogle.com In research focused on creating new carbapenem (B1253116) structures, this compound is used in samarium-promoted reactions with azetidin-2-one (B1220530) derivatives. juniperpublishers.com Specifically, a reagent prepared from samarium powder, iodine, and this compound reacts with (3R,4R)-3-((1R)-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-4-acetoxy-azetidin-2-one. juniperpublishers.com This reaction leads to an alkylated azetidinone product, which is a key intermediate. juniperpublishers.com However, subsequent attempts at intramolecular cyclization to form the carbapenem core can sometimes result in an unusual decyclization or fragmentation of the azetidinone ring. juniperpublishers.com
Table 3: Samarium-Promoted Reaction for Carbapenem Analogue Synthesis
| Starting Material | Reagents | Solvent | Major Product | Yield | Source |
|---|---|---|---|---|---|
| (3R,4R)-3-((1R)-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-4-acetoxy-azetidin-2-one | Samarium (Sm) powder, I₂, this compound | THF | Methyl 2-[(2S,3S)-3-((1R)-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-4-oxoazetidin-2-yl]-2(R,S)-methyl-3-oxopentanoate | 70% | juniperpublishers.com |
Tiaprofenic Acid Intermediates
Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID). The synthesis of its key intermediate, α-methyl-2-thiopheneacetic acid, can be achieved using a derivative of 2-bromopropionic acid. In an industrially efficient method, the sodium salt, sodium-2-bromopropionate, is reacted with a Grignard reagent, 2-thienylmagnesiumbromide. This coupling reaction followed by acidification yields the desired α-methyl-2-thiopheneacetic acid, which is a direct precursor to tiaprofenic acid.
Synthesis of Agrochemicals from this compound
Herbicides (e.g., Protoporphyrinogen (B1215707) IX Oxidase Inhibitors)
This compound is a valuable building block for synthesizing advanced herbicides, particularly those that act by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO). researchgate.netchimia.ch PPO-inhibiting herbicides are effective at low dosages and work by causing the accumulation of a phototoxic intermediate in plants. researchgate.net In a documented synthetic route, methyl 2-bromopropanoate is reacted with a phenolic intermediate in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF). researchgate.netresearchgate.net This reaction attaches the propionate moiety, which becomes part of the final herbicidal molecule. This strategy has been used to create a series of oxime ether derivatives containing a 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione core, which have shown potent herbicidal activity against various weeds. researchgate.netresearchgate.net
Table 4: Synthesis of PPO-Inhibiting Herbicide Precursors
| Reactant A | Reactant B | Reagents/Solvent | Product Class | Source |
|---|---|---|---|---|
| Phenolic Precursor | Methyl 2-bromopropanoate | K₂CO₃, DMF | Oxime ether derivatives for PPO inhibitors | researchgate.netresearchgate.net |
Fine Chemical Synthesis and Derivatization
Beyond its role in complex drug and agrochemical synthesis, this compound is employed in other areas of fine chemical production. It has been used as a starting reagent for the synthesis of 2-¹⁸F-fluoropropionic acid, a positron emission tomography (PET) imaging agent for prostate cancer. yogiintermediates.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com Additionally, it functions as an initiator in atom transfer radical polymerization (ATRP) to create polymer brushes on single-walled carbon nanotubes. sigmaaldrich.comsigmaaldrich.com Its reactivity also allows for its use in creating other heterocyclic systems; for example, it reacts with thiosemicarbazide (B42300) derivatives to form 1,3-thiazole compounds, which may have antimicrobial properties. researchgate.net In another application, it is used to attach a 2-carboxypropyl substituent to a ring nitrogen, a key step in the synthesis of D-alanine surrogates. cdnsciencepub.com
Table 5: Diverse Applications in Fine Chemical Synthesis
| Application Area | Role of this compound | Resulting Product/Use | Source |
|---|---|---|---|
| Medical Imaging | Starting Reagent | Precursor to 2-¹⁸F-fluoropropionic acid (PET agent) | yogiintermediates.comsigmaaldrich.comchemicalbook.com |
| Materials Science | Initiator | Polymer brushes on carbon nanotubes | sigmaaldrich.comsigmaaldrich.com |
| Heterocyclic Chemistry | Reactant | Synthesis of 1,3-thiazole derivatives | researchgate.net |
| Peptidomimetics | Alkylating Agent | Synthesis of D-alanine surrogates | cdnsciencepub.com |
Environmental and Sustainability Considerations in the Academic and Industrial Utilization of Methyl 2 Bromopropionate
Sustainable Synthesis Practices and Waste Minimization
Sustainable production of methyl 2-bromopropionate centers on improving reaction efficiency, utilizing renewable feedstocks, and minimizing hazardous waste. texas.gov Waste minimization is a core principle of green chemistry, emphasizing source reduction and recycling over treatment and disposal. texas.govnema.go.ke
One innovative and sustainable approach involves the upcycling of polylactic acid (PLA), a bio-based and biodegradable polymer, to produce 2-bromopropionates. researchgate.net A recent study demonstrated a method for the degradation of PLA waste using hydrogen bromide (HBr) to synthesize valuable brominated compounds. researchgate.net This process not only provides an alternative to conventional synthesis routes, which often rely on harsh reagents like elemental bromine and phosphorus tribromide, but also valorizes plastic waste. researchgate.net The study found that using a solution of HBr in acetic acid (HBr-HAc) was effective for degrading PLA and could be followed by esterification to produce various 2-bromopropionate esters, including this compound. researchgate.net
A tandem degradation-esterification process allows for the synthesis of a series of 2-bromopropionates from PLA degradation products. researchgate.net For example, the degradation products can be reacted with methanol (B129727), ethanol (B145695), or isopropanol (B130326) to yield the corresponding esters. researchgate.net This strategy represents a significant step towards a circular economy for PLA plastics, transforming low-value waste into high-value chemical intermediates. researchgate.net
Table 1: Synthesis of 2-Bromopropionates and Lactates from PLA Degradation
| Alcohol Reactant | Resulting Ester Products | Process | Reference |
| Methanol | This compound, Methyl lactate (B86563) | Tandem degradation-esterification | researchgate.net |
| Ethanol | Ethyl 2-bromopropionate, Ethyl lactate | Tandem degradation-esterification | researchgate.net |
| Isopropanol | Isopropyl 2-bromopropionate, Isopropyl lactate | Tandem degradation-esterification | researchgate.net |
| n-Butanol | n-Butyl 2-bromopropionate, n-Butyl lactate | Tandem degradation-esterification | researchgate.net |
General waste minimization in the chemical industry involves strategies such as optimizing reaction conditions to maximize yield and reduce byproducts, recycling unreacted materials, and substituting hazardous chemicals with less harmful ones. texas.govnau.edu For processes involving this compound, this includes the careful management of solvents and reagents and the treatment of any waste streams to neutralize corrosive or toxic components before disposal, in accordance with local and national regulations. nema.go.ketcichemicals.comfao.org
Lifecycle Assessment and Environmental Impact Studies
A comprehensive lifecycle assessment (LCA) for this compound is not widely available in published literature. However, its environmental impact can be inferred from its chemical properties, its use in larger processes, and data on related compounds. An LCA would typically evaluate the environmental burdens associated with its entire life cycle, from raw material extraction and synthesis to its use and final disposal. sci-hub.seresearchgate.net
Key aspects of its environmental profile include:
Biodegradation: The biodegradability of halogenated compounds can be limited. Studies on the related compound, methyl 2-chloropropionate, show that microbial dehalogenases can break the carbon-halogen bond, initiating degradation. It is likely that similar enzymatic pathways could contribute to the biodegradation of this compound, although specific studies are needed. The biodegradation of alcohol polyethoxylates, for instance, is known to be influenced by the structure of the alkyl chain, with different mechanisms like central fission or oxidation occurring. researchgate.net
Environmental Fate: As a liquid with some solubility, there is potential for mobility in soil and water if released. aksci.com Its classification as a flammable and corrosive liquid means that accidental spills would require immediate containment to prevent environmental contamination. tcichemicals.comchemicalbook.com Regulations often mandate that product should be prevented from entering drains. aksci.com
Research into Safer Alternatives and Reduced Environmental Footprint
Efforts to reduce the environmental footprint associated with this compound focus on two main areas: its use in synthesizing more sustainable products and replacing components of the reactions in which it is used with greener alternatives.
Synthesizing Biodegradable Polymers: A significant application of this compound is as an initiator for synthesizing biodegradable polymers. mdpi.com For example, it has been used to initiate the polymerization of monomers like ε-caprolactone to create degradable polyesters. mdpi.com These biodegradable polymers offer a more sustainable alternative to conventional, non-degradable plastics, reducing the long-term environmental burden of plastic waste. researchgate.netmdpi.com
Green Solvents in Polymerization: Traditional polymerizations often use volatile and hazardous organic solvents like toluene (B28343). rsc.org Research has demonstrated the successful use of greener solvents, such as organic carbonates, in polymerizations initiated by this compound. rsc.orgrsc.org One study showed that the atom transfer radical polymerization of methyl methacrylate (B99206) using a this compound initiator could be carried out effectively in the green solvent dimethyl carbonate, yielding polymers with characteristics similar to those produced in toluene. rsc.org
Table 2: Comparison of Solvents in ATRP Initiated by this compound
| Solvent | Classification | Polymerization Results | Reference |
| Toluene | Traditional, Hazardous | Effective polymerization, standard benchmark | rsc.org |
| Dimethyl Carbonate | Green Solvent | Similar polymer characteristics (molecular weight, distribution) to toluene | rsc.org |
Alternative Initiators and Catalysts: While this compound is effective, the broader field of polymer chemistry is exploring initiator and catalyst systems with reduced toxicity and environmental impact. This includes reducing the amount of copper catalyst needed in ATRP or developing metal-free polymerization systems. dur.ac.uk Furthermore, research into alternatives for related halogenated compounds, such as the search for replacements for the soil fumigant methyl bromide, highlights a general trend towards reducing the use of organobromine compounds where possible. usda.govapsnet.org Although chemically distinct, this trend could influence future research into the synthesis of specialty polymers and chemicals.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 2-bromopropionate, and how can purity be optimized?
- Methodology :
- Esterification : React 2-bromopropionic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux. Monitor reaction progress via TLC or GC-MS to confirm ester formation .
- Purification : Distill under reduced pressure (bp 52°C, lit.) and validate purity (>98%) using GC with flame ionization detection. Impurities often include residual bromopropionic acid or methanol .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Boiling Point | 52°C | |
| Refractive Index | n20/D 1.451 |
Q. How should this compound be characterized to confirm structural identity?
- Analytical Techniques :
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.7 (d, 3H, CH₃), δ 3.8 (s, 3H, OCH₃), δ 4.3 (q, 1H, CHBr) .
- FTIR : Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and C-Br stretch at 550–650 cm⁻¹ .
- GC-MS : Molecular ion peak at m/z 166 (C₄H₇BrO₂⁺) .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation (WGK 3 hazard rating) .
- Storage : Keep in airtight containers at 2–30°C, away from ignition sources (flash point 52°C) .
Advanced Research Questions
Q. How does this compound function as an initiator in atom-transfer radical polymerization (ATRP)?
- Mechanistic Insight :
- The bromine atom acts as a leaving group, enabling halogen abstraction by a Cu(I) catalyst to generate propagating radicals. Kinetic studies show a balance between activation/deactivation cycles governs polymer dispersity (Đ) .
- Example System : With N,N-diaryl dihydrophenazine photocatalysts, ultrafast spectroscopy reveals radical lifetimes of <1 µs, critical for controlling polymerization rates .
Q. How can contradictory kinetic data (e.g., Km, Vmax) in enzymatic dehalogenation studies be resolved?
- Case Study : DL-DEX dehalogenase acts on this compound analogs (e.g., 2-bromo-2-methylpropionate) with reported Km = 5.6 mM and competitive inhibition (Ki = 5.2–6.5 mM for D/L-CPA) .
- Resolution Strategies :
- Validate assay conditions (pH, temperature, substrate purity).
- Use isothermal titration calorimetry (ITC) to independently measure binding affinities .
Q. What strategies optimize yield in photoredox-catalyzed reactions using this compound?
- Parameters for Optimization :
- Catalyst Loading : 0.05–0.10 eq. of AIBN maximizes radical initiation while minimizing side reactions .
- Solvent Choice : Non-polar solvents (e.g., toluene) enhance radical stability vs. polar aprotic solvents .
- Light Intensity : Adjust UV-Vis irradiation to match catalyst absorption spectra (e.g., 450 nm for dihydrophenazines) .
Q. How can this compound derivatives be used to synthesize chiral intermediates?
- Stereochemical Applications :
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with palladium catalysts to generate enantiomerically enriched α-branched esters .
- Case Study : (R)-2-Methylbutanoic acid synthesis from L-isoleucine via bromopropionate intermediates .
Data Contradiction Analysis
Q. Why do reported flash points for this compound vary between 52°C and 125.6°F (52°C vs. 52.6°C)?
- Root Cause : Discrepancies arise from measurement methods (open vs. closed cup). Standardize testing per ASTM D93 (closed-cup) to ensure consistency .
Key Safety and Regulatory Data
| Parameter | Value | Source |
|---|---|---|
| WGK Hazard Rating | 3 (Highly water-polluting) | |
| LD50 (Oral, Rat) | 281 mg/kg | |
| Storage Temp. | 2–30°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
